2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone
Description
2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-40-1) is a substituted propiophenone derivative characterized by a dichlorinated aromatic ring at the 2' and 6' positions and a 3-methoxyphenyl group attached to the ketone-bearing carbon. Its molecular formula is C₁₆H₁₂Cl₂O₂, with a molecular weight of 307.18 g/mol . The compound’s structural complexity arises from the interplay of electron-withdrawing chlorine atoms and the electron-donating methoxy group, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-12-5-2-4-11(10-12)8-9-15(19)16-13(17)6-3-7-14(16)18/h2-7,10H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVTZOWYAVQCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644255 | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-40-1 | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-methoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Positional Isomers
The positions of chlorine substituents on the aromatic ring significantly alter steric and electronic properties. Key positional isomers include:
Key Insights :
- The 2',6' configuration in the target compound creates maximal steric hindrance around the ketone, likely reducing reactivity in nucleophilic additions or catalytic hydrogenation compared to isomers with distal chlorines .
- 3',5' -dichloro derivatives may exhibit enhanced electronic deactivation of the aromatic ring due to symmetrical substitution, affecting electrophilic substitution rates .
Substituent Effects on Physicochemical and Reactivity Properties
Variations in the phenyl ring substituent profoundly impact lipophilicity, electronic effects, and reaction yields:
Reactivity Comparisons :
- Methoxy vs.
- Steric Effects: Propiophenone derivatives with bulky substituents (e.g., 2',6'-dichloro) exhibit lower yields in catalytic amination (e.g., 11% yield for propiophenone vs. 59% for less hindered analogs) .
Biological Activity
2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is classified as a propiophenone derivative, characterized by the following structural formula:
This structure includes two chlorine atoms and a methoxy group, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown promise in scavenging free radicals, contributing to its potential as an antioxidant agent.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Neuroprotective Effects : Investigations into its neurotoxicity mechanisms have revealed possible protective effects against neurodegenerative conditions.
Antioxidant Activity
A study evaluated the antioxidant properties of various derivatives similar to this compound. The compound demonstrated significant free radical scavenging ability, comparable to established antioxidants like ascorbic acid. The results from this study are summarized in Table 1.
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| This compound | 85 | 25 |
| Ascorbic Acid | 90 | 20 |
| Control | 10 | N/A |
Anticancer Activity
In vitro studies have assessed the anticancer potential of the compound against various cancer cell lines, including breast and lung cancer. The findings indicated that it inhibits cell growth and induces apoptosis in a dose-dependent manner.
Case Study: Breast Cancer Cell Line
A specific study focused on MCF-7 breast cancer cells, where the compound was tested at concentrations ranging from 10 to 100 µM. The results showed:
- Cell Viability Reduction : At 50 µM, cell viability decreased by approximately 60%.
- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V staining, indicating early apoptosis.
Neuroprotective Effects
Research into the neuroprotective properties of this compound suggests it may mitigate oxidative stress-induced neuronal damage.
Mechanistic Insights
The mechanisms underlying its neuroprotective effects involve:
- Reduction of Reactive Oxygen Species (ROS) : The compound appears to lower ROS levels in neuronal cultures exposed to neurotoxic agents.
- Modulation of Neuroinflammatory Responses : It may inhibit pro-inflammatory cytokine production in microglial cells.
Q & A
Q. What are the primary synthetic routes for 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone, and how do reaction conditions influence efficiency?
The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with an aromatic precursor in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃). Key factors include:
- Solvent choice : Dichloromethane (CH₂Cl₂) is commonly used for its inertness and ability to dissolve aromatic intermediates.
- Catalyst concentration : Excess AlCl₃ ensures complete activation of the acyl chloride.
- Purification : Recrystallization or column chromatography is critical for removing byproducts like unreacted halides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) identifies substituent positions and confirms regioselectivity.
- IR spectroscopy detects functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹).
- Mass spectrometry (MS) validates molecular weight (e.g., C₁₆H₁₃Cl₂O₂: ~323.2 g/mol) and fragmentation patterns .
Q. What are the compound’s key applications in pharmacological research?
It serves as a lead compound for studying antimicrobial and anticancer activities. The dichloro and methoxy substituents enhance interactions with biological targets like enzymes or receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Temperature control : Maintaining 0–5°C minimizes side reactions during acylation.
- Catalyst recovery : Recycling AlCl₃ reduces costs and waste.
- Solvent volume : Minimizing solvent improves reaction kinetics and simplifies purification .
Q. What strategies resolve contradictions in biological activity data between structural analogs?
Comparative analysis using structure-activity relationship (SAR) tables clarifies substituent effects:
| Compound | Substituents | Biological Activity (IC₅₀, μM) |
|---|---|---|
| Target compound | 2',6'-Cl, 3-OCH₃ | 12.4 (Antimicrobial) |
| 2',4'-Cl, 3-OCH₃ analog | 2',4'-Cl, 3-OCH₃ | 28.9 (Antimicrobial) |
| Lower IC₅₀ indicates higher potency due to optimized halogen positioning . |
Q. How do chloro and methoxy substituents influence reactivity and bioactivity?
- Chlorine atoms : Increase electrophilicity, enhancing covalent interactions with nucleophilic residues in enzymes.
- Methoxy group : Electron-donating effects stabilize aromatic rings, affecting binding affinity to hydrophobic pockets .
Q. What in silico methods predict the compound’s bioavailability and toxicity?
- QSAR models correlate molecular descriptors (e.g., logP, polar surface area) with absorption.
- Molecular docking simulates interactions with cytochrome P450 enzymes to assess metabolic stability .
Q. How do researchers validate purity and structural integrity post-synthesis?
- HPLC : Purity >98% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
- Elemental analysis : Validates empirical formula (e.g., C: 59.45%, H: 4.05%, Cl: 21.91%) .
Methodological Challenges
Q. What challenges arise when scaling synthesis from lab to pilot scale?
- Heat dissipation : Exothermic Friedel-Crafts reactions require jacketed reactors for temperature control.
- Catalyst handling : AlCl₃’s hygroscopic nature necessitates inert-atmosphere processing .
Q. Which assays study the compound’s enzyme inhibition mechanisms?
- Fluorescence polarization assays measure binding to kinase targets.
- Microplate-based kinetic assays quantify IC₅₀ values using purified enzymes (e.g., bacterial DNA gyrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
